molecular formula C18H23ClN2O5S2 B2654714 5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide CAS No. 864841-81-6

5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B2654714
CAS RN: 864841-81-6
M. Wt: 446.96
InChI Key: FVAGPFMVKUQKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H23ClN2O5S2 and its molecular weight is 446.96. The purity is usually 95%.
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Scientific Research Applications

Docking Studies and Structural Analysis

Sulfonamide derivatives have been extensively studied for their binding interactions with biological targets. Docking studies and structural analyses, such as X-ray crystallography, have elucidated the orientation and interaction of sulfonamide molecules within the active sites of enzymes like cyclooxygenase-2 (COX-2). These studies contribute to the understanding of the molecular basis of enzyme inhibition and facilitate the design of novel inhibitors with therapeutic potential (Al-Hourani et al., 2015).

Enzyme Inhibitory Kinetics and Alzheimer's Disease

Research on sulfonamide derivatives includes the synthesis of new series targeting enzyme inhibitory activities. These studies have demonstrated potential therapeutic applications, particularly in Alzheimer's disease, by inhibiting enzymes like acetylcholinesterase. This approach aims to mitigate the progression of neurodegenerative diseases and improve cognitive functions (Abbasi et al., 2018).

Antitumor and Anticancer Research

Several sulfonamide compounds have been evaluated for their antitumor and anticancer activities. Research in this domain explores the synthesis of novel sulfonamide derivatives that exhibit significant in vitro antitumor activity against various cancer cell lines. These findings underline the potential of sulfonamide derivatives in developing new anticancer agents and expanding the understanding of their mechanisms of action (Fahim & Shalaby, 2019).

Carbonic Anhydrase Inhibition

Studies have also focused on the inhibition of carbonic anhydrase (CA) isozymes by sulfonamide derivatives. These inhibitors have shown selectivity towards tumor-associated CA IX isozyme, suggesting potential applications in designing antitumor agents. The detailed inhibition study provides insights into developing more potent and selective CA inhibitors for therapeutic applications (Ilies et al., 2003).

Supramolecular Architecture

Research on sulfonamide derivatives extends to the investigation of their supramolecular architecture through crystallography. These studies highlight the different weak interactions mediated by sulfonamide groups, contributing to the understanding of molecular arrangements and interactions that are critical in drug design and material science (Shakuntala et al., 2017).

properties

IUPAC Name

5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O5S2/c1-13-11-14(2)18(27(22,23)20-9-10-26-4)12-17(13)21(3)28(24,25)16-7-5-15(19)6-8-16/h5-8,11-12,20H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAGPFMVKUQKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.